molecular formula C21H18N2O B1245357 2H-Indol-2-one, 3-[[4-(dimethylamino)-1-naphthalenyl]methylene]-1,3-dihydro-

2H-Indol-2-one, 3-[[4-(dimethylamino)-1-naphthalenyl]methylene]-1,3-dihydro-

Cat. No.: B1245357
M. Wt: 314.4 g/mol
InChI Key: VFCXONOPGCDDBQ-AQTBWJFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2H-Indol-2-one, 3-[[4-(dimethylamino)-1-naphthalenyl]methylene]-1,3-dihydro- is a chemical compound with the molecular formula C21H18N2O. It is known for its unique structure, which combines a naphthalene ring with an indole moiety. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Indol-2-one, 3-[[4-(dimethylamino)-1-naphthalenyl]methylene]-1,3-dihydro- typically involves the condensation of 4-dimethylaminonaphthaldehyde with indolin-2-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2H-Indol-2-one, 3-[[4-(dimethylamino)-1-naphthalenyl]methylene]-1,3-dihydro- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2H-Indol-2-one, 3-[[4-(dimethylamino)-1-naphthalenyl]methylene]-1,3-dihydro- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2H-Indol-2-one, 3-[[4-(dimethylamino)-1-naphthalenyl]methylene]-1,3-dihydro- involves its interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, leading to changes in their function. The compound’s fluorescence properties also make it useful for imaging and tracking biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Dimethylamino-phenylmethylene)-1,3-dihydro-indol-2-one
  • 3-(4-Dimethylamino-benzylidene)-1,3-dihydro-indol-2-one

Uniqueness

Compared to similar compounds, it offers better stability and stronger fluorescence, making it more suitable for specific research and industrial applications .

Properties

Molecular Formula

C21H18N2O

Molecular Weight

314.4 g/mol

IUPAC Name

(3Z)-3-[[4-(dimethylamino)naphthalen-1-yl]methylidene]-1H-indol-2-one

InChI

InChI=1S/C21H18N2O/c1-23(2)20-12-11-14(15-7-3-4-9-17(15)20)13-18-16-8-5-6-10-19(16)22-21(18)24/h3-13H,1-2H3,(H,22,24)/b18-13-

InChI Key

VFCXONOPGCDDBQ-AQTBWJFISA-N

Isomeric SMILES

CN(C)C1=CC=C(C2=CC=CC=C21)/C=C\3/C4=CC=CC=C4NC3=O

SMILES

CN(C)C1=CC=C(C2=CC=CC=C21)C=C3C4=CC=CC=C4NC3=O

Canonical SMILES

CN(C)C1=CC=C(C2=CC=CC=C21)C=C3C4=CC=CC=C4NC3=O

Pictograms

Corrosive; Irritant; Environmental Hazard

Synonyms

3-(4-dimethylamino-naphthalen-1-ylmethylene)-1,3-dihydro-indol-2-one
MAZ51 cpd

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2H-Indol-2-one, 3-[[4-(dimethylamino)-1-naphthalenyl]methylene]-1,3-dihydro-
Reactant of Route 2
Reactant of Route 2
2H-Indol-2-one, 3-[[4-(dimethylamino)-1-naphthalenyl]methylene]-1,3-dihydro-

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